6-Bromochromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRJDOQENVGLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301844 | |

| Record name | 6-bromochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-55-9 | |

| Record name | 6-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 146624 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019063559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19063-55-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromochromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of 6-Bromochromen-2-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its structural features, reactivity, and spectroscopic profile, offering insights grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

This compound, also known as 6-bromocoumarin, possesses a bicyclic structure composed of a benzene ring fused to a pyran-2-one ring. The bromine atom at the 6-position significantly influences its electronic properties and reactivity.

Core Structure Analysis

The fundamental framework is the chromen-2-one (coumarin) scaffold, a privileged structure in drug discovery due to its wide range of biological activities.[1][2] The presence of the electron-withdrawing bromine atom at the 6-position modulates the electron density of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions.

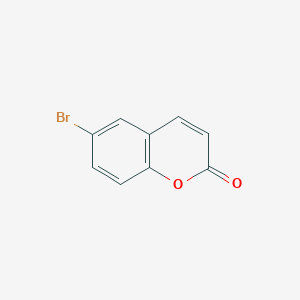

Caption: Chemical structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties is presented below, providing essential data for experimental design and interpretation.

| Property | Value | Source(s) |

| CAS Number | 19063-55-9 | [3][4][5] |

| Molecular Formula | C₉H₅BrO₂ | [5] |

| Molecular Weight | 225.04 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 160-170 °C | [3][4] |

| Boiling Point | 349.2 °C at 760 mmHg | [4] |

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, and tetrahydrofuran; sparingly soluble in water. | |

| InChIKey | XXRJDOQENVGLJT-UHFFFAOYSA-N | [3][4] |

| SMILES | BrC1=CC2=C(OC(=O)C=C2)C=C1 | [3] |

Synthesis and Reactivity

The synthesis of this compound and its subsequent chemical transformations are pivotal for its application as a versatile building block in organic synthesis.

Synthetic Approaches

While specific, detailed synthetic procedures are often proprietary or found within specialized literature, a general and common route to coumarin synthesis is the Perkin reaction . This typically involves the condensation of a substituted salicylaldehyde with an acetic anhydride in the presence of a weak base. For this compound, the starting material would be 5-bromosalicylaldehyde.

Caption: Generalized Perkin reaction for this compound synthesis.

Key Reactivity Patterns

The chemical reactivity of this compound is characterized by the interplay of the electron-deficient pyrone ring and the substituted benzene ring.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position serves as a versatile handle for introducing aryl, vinyl, or heterocyclic substituents via reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures with potential biological activity.

-

Nucleophilic Addition/Substitution: The lactone functionality in the pyrone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The C3-C4 double bond can also undergo Michael addition with suitable nucleophiles.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the bromine atom and the coumarin nucleus are deactivating. The position of further substitution will be directed by the existing substituents.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic and vinylic protons. The protons on the benzene ring will show a characteristic splitting pattern influenced by the bromine substituent. The vinylic protons on the pyrone ring will typically appear as doublets.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactone will be observed at a characteristic downfield chemical shift (around 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O stretching of the α,β-unsaturated lactone.

-

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching of the aromatic and pyrone rings.

-

C-H stretching vibrations for the aromatic and vinylic protons typically appear above 3000 cm⁻¹ .

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z 224 and 226.[5]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of novel bioactive molecules. The coumarin core itself is known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6][7][8]

The bromine atom at the 6-position allows for facile diversification of the molecule through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, derivatives of this compound have been investigated for their potential as antiproliferative agents against various cancer cell lines.[1][9]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

This compound is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemically versatile and synthetically accessible molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly at the bromine-substituted position, allows for the rational design and synthesis of a diverse range of derivatives. A thorough understanding of its chemical properties, as outlined in this guide, is essential for researchers and scientists seeking to exploit its full potential in their respective domains.

References

-

6-bromo-2H-chromen-2-one - Chemical Synthesis Database. (2025-05-20). Retrieved from [Link]

-

Crystal structure of 6-bromochromone, C9H5BrO2 - ResearchGate. (2025-08-06). Retrieved from [Link]

-

6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem. Retrieved from [Link]

-

6-Bromochroman-2-one | C9H7BrO2 | CID 266737 - PubChem. Retrieved from [Link]

-

Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - NIH. Retrieved from [Link]

-

Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. (2025-08-06). Retrieved from [Link]

-

Crystal structure of 6-bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone), C15H10BrClO2 - ResearchGate. (2022-04-05). Retrieved from [Link]

-

6-bromo-2h-chromen-2-one (C9H5BrO2) - PubChemLite. Retrieved from [Link]

-

(PDF) Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - ResearchGate. (2025-10-16). Retrieved from [Link]

-

PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]

-

Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (2025-08-06). Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020-02-23). Retrieved from [Link]

-

Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin - MDPI. Retrieved from [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023-09-11). Retrieved from [Link]

-

Problem #10: C7H5OBr - NMR. Retrieved from [Link]

-

Identify each of the following compounds from its molecular formula and its IR and 1 H NMR spectra - Pearson. Retrieved from [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC - NIH. (2024-05-09). Retrieved from [Link]

Sources

- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 19063-55-9 [sigmaaldrich.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Core Topic: 6-Bromochromen-2-one Solubility and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromochromen-2-one, a halogenated derivative of the coumarin scaffold, presents significant interest in medicinal chemistry and materials science. As with any compound earmarked for advanced research, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide provides an in-depth analysis of the solubility and stability of this compound. We move beyond a simple recitation of data, offering a mechanistic exploration of its behavior in various solvent systems and under common stress conditions encountered during research and development. This document is intended to serve as a foundational resource for scientists, enabling robust experimental design, ensuring data integrity, and accelerating the transition from laboratory research to practical application.

Physicochemical Profile of this compound

A molecule's behavior is fundamentally dictated by its structure. This compound (also known as 6-Bromocoumarin) belongs to the benzopyranone family. The core structure is a lactone, which has critical implications for its stability, particularly with respect to hydrolysis. The presence of a bromine atom at the C6 position increases the molecule's lipophilicity and molecular weight, influencing its solubility profile.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrO₂ | [1] |

| Molecular Weight | 225.04 g/mol | [1] |

| Appearance | White to light yellow solid/crystalline powder | [2] |

| Melting Point | 168-170 °C | |

| Boiling Point | 349.2 °C (at 760 mmHg) | |

| Calculated logP (XLogP3) | 2.1 | [1] |

| CAS Number | 19063-55-9 | [2] |

| InChI Key | XXRJDOQENVGLJT-UHFFFAOYSA-N | [1] |

Solubility Profile: A Practical Assessment

Solubility is a critical parameter that impacts formulation, bioavailability, and the design of in vitro assays. While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be constructed based on the behavior of structurally similar coumarin derivatives and fundamental chemical principles.[3] The molecule's relatively high logP and non-ionizable nature under physiological pH suggest poor aqueous solubility but favorable solubility in organic solvents.

Qualitative Solubility in Common Laboratory Solvents

The "like dissolves like" principle is a guiding tenet here.[4] The aromatic, non-polar character of the benzopyranone core, enhanced by the bromine substituent, dictates its affinity for various solvents.

Table 2: Qualitative Solubility Assessment of this compound

| Solvent | Polarity | Type | Qualitative Assessment | Rationale & Supporting Evidence |

| Water | High | Polar Protic | Insoluble / Poorly Soluble | The parent coumarin structure has very low water solubility (<0.1 mg/mL).[5] The hydrophobic bromine atom further decreases aqueous affinity. Related brominated coumarins are reported as insoluble in water.[6] |

| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Soluble | DMSO is an excellent solvent for a wide range of organic molecules, including many coumarin derivatives.[6][7] It is the standard for creating high-concentration stock solutions for compound libraries.[8][9] |

| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Likely Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving diverse structures. Related acetyl-bromocoumarins show good solubility in DMF.[7] |

| Ethanol / Methanol | Medium | Polar Protic | Sparingly to Moderately Soluble | These solvents can engage in hydrogen bonding but are less polar than water. Solubility is expected but may be limited compared to DMSO or DMF.[10] |

| Chloroform / Dichloromethane | Low | Non-polar | Soluble | The non-polar nature of these solvents is well-suited to the hydrophobic character of this compound. A related acetyl-bromocoumarin dissolves readily in chloroform.[7] |

| Acetone | Medium | Polar Aprotic | Soluble | Acetone is a versatile solvent for many organic solids. A structurally similar brominated coumarin carboxylic acid is soluble in acetone.[6] |

Experimental Protocol: Solubility Determination via Saturated Shake-Flask Method

To move from qualitative assessment to quantitative data, the saturated shake-flask method is the gold standard. It is a robust and reliable technique for determining the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

-

Equilibrium is Key: The 24-48 hour agitation period is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid. Shorter times can lead to an underestimation of solubility.

-

Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator or water bath is essential for reproducibility.

-

Filtration vs. Centrifugation: Filtration through a 0.22 µm filter is critical to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility. The filter material (e.g., PTFE) should be chosen to minimize adsorption of the compound.

-

Analytical Method: A validated, specific analytical method like HPLC-UV is required to accurately quantify the compound in the supernatant, distinguishing it from any potential impurities or early-stage degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 10 mg in 2 mL of the chosen solvent). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for at least 2 hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This step removes any remaining solid microparticles.

-

Dilution: Prepare an appropriate dilution of the filtrate with the mobile phase to fall within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a known standard curve to determine the concentration.

-

Calculation: The calculated concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Visualization: Shake-Flask Solubility Workflow

Caption: Workflow for the Saturated Shake-Flask Solubility Determination Method.

Stability Profile: A Forced Degradation Approach

Understanding a molecule's stability is non-negotiable in drug development. Forced degradation studies, as outlined by ICH guidelines, are designed to intentionally stress the molecule to identify likely degradation pathways and products.[11][12] This information is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential points of vulnerability.

-

Hydrolysis: The lactone ring is an ester and is susceptible to base-catalyzed hydrolysis.[13] Under alkaline conditions, the ring is expected to open, forming the corresponding salt of a coumarinic acid derivative. This process is generally irreversible. Under acidic conditions, the lactone is expected to be significantly more stable. Studies on other coumarins confirm that degradation rates increase with pH.[14]

-

Oxidation: While the molecule lacks highly susceptible functional groups like phenols or anilines, the electron-rich aromatic ring and the α,β-unsaturated system could be liable to degradation under strong oxidative stress (e.g., using hydrogen peroxide).

-

Photolysis: Coumarins are known for their interaction with light.[15] Exposure to UV or high-intensity visible light could lead to photodegradation, a known vulnerability for some coumarin derivatives like umbelliferone.[16]

Visualization: Primary Hydrolytic Degradation Pathway

Caption: Predicted base-catalyzed hydrolytic degradation of this compound.

(Note: The above DOT script uses placeholder image links. In a real application, these would be replaced with actual chemical structure images for clarity.)

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical stress conditions used to evaluate the intrinsic stability of a drug substance.

Causality Behind Experimental Choices:

-

Stress Levels: The goal is to achieve 5-20% degradation.[12] Too little degradation provides no information, while complete degradation prevents the identification of primary degradation products. Conditions (concentration, time, temperature) must be optimized for each stressor.

-

Control Samples: A control sample, protected from stress, is essential to differentiate actual degradation from simple experimental variability.

-

Analytical Endpoint: A mass-balancing HPLC method is ideal. The decrease in the peak area of the parent compound should correspond to the appearance and increase of new peaks (degradants). This ensures all major products are accounted for.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

-

Stress Conditions (run in parallel):

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60 °C for 24-48 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature and monitor frequently (e.g., every 30 minutes), as this reaction can be rapid. Neutralize with an equivalent amount of acid before analysis.

-

Neutral Hydrolysis: Dilute the stock solution with water. Incubate at 60 °C for 24-48 hours.

-

Oxidative Degradation: Dilute the stock solution with a 3-6% solution of hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solution): Prepare a sample in a suitable solvent, protect it from light, and heat at 70-80 °C for 48 hours.

-

Thermal Degradation (Solid): Place the solid compound in an oven at 70-80 °C for 48 hours. Dissolve in a suitable solvent before analysis.

-

Photostability: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil.

-

-

Sample Analysis: At designated time points, withdraw aliquots from each stress condition. If necessary, neutralize the acid/base samples.

-

HPLC Analysis: Analyze all samples (stressed and control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to help identify degradants.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound and identify the retention times and relative amounts of any degradation products formed.

Recommendations for Handling and Storage

Based on the solubility and stability profiles, the following best practices are recommended to ensure the integrity of this compound for research applications.

-

Solid Storage: The compound in its solid crystalline form is expected to be stable. It should be stored at room temperature in a well-sealed container, protected from light and moisture.

-

Solution Preparation: For biological assays, DMSO is the solvent of choice for preparing high-concentration stock solutions. Due to the hygroscopic nature of DMSO, which can absorb atmospheric water and potentially alter solubility over time, it is crucial to use anhydrous DMSO and store it under inert gas if possible.[9]

-

Stock Solution Storage: Long-term storage of DMSO stock solutions should be at -20 °C or -80 °C to minimize degradation. Avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[9] Aliquoting the stock solution into single-use volumes is highly recommended.

-

Aqueous Dilutions: When diluting a DMSO stock into an aqueous buffer for an experiment, be aware of the potential for precipitation. It is advisable to perform a kinetic solubility test to ensure the compound remains in solution at the final assay concentration and DMSO percentage for the duration of the experiment.

Conclusion

This compound is a compound with poor aqueous solubility but good solubility in common polar aprotic organic solvents like DMSO and DMF. Its primary chemical liability is the lactone ring, which is susceptible to irreversible, base-catalyzed hydrolysis. It is expected to be relatively stable under acidic, neutral, and mild thermal and oxidative conditions, though photostability should be experimentally verified. By adhering to the protocols and handling recommendations outlined in this guide, researchers can confidently utilize this compound in their experiments, ensuring the generation of accurate, reproducible, and meaningful scientific data.

References

-

Gerszon, A., et al. (2018). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. ACS Earth and Space Chemistry. Available at: [Link]

-

Dragojević, S., et al. (2011). Determination of aqueous stability and degradation products of series of coumarin dimers. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 37-47. Available at: [Link]

-

Grzeszczak, M., et al. (2023). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. Available at: [Link]

-

El-Gamel, N. E. A. (2004). Stability of the complexes of some lanthanides with coumarin derivatives. II. Neodymium(III)-acenocoumarol. Acta Pharmaceutica, 54(2), 119-31. Available at: [Link]

-

ResearchGate. (2023). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. ResearchGate. Available at: [Link]

-

El-Massaoudi, M., et al. (2023). Theoretical study of the stability and reactivity of nitro-coumarins and amino-coumarins by DFT method. ResearchGate. Available at: [Link]

-

Patel, H., et al. (2024). FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Tunić, T., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. Available at: [Link]

-

ChemBK. (2024). 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. ChemBK. Available at: [Link]

-

MedCrave. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]

-

BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

-

Chemical Synthesis Database. (2024). 6-bromo-2H-chromen-2-one. Chemical Synthesis Database. Available at: [Link]

-

PubChem. (n.d.). Coumarin. National Center for Biotechnology Information. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Available at: [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2H-chromen-2-one. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Available at: [Link]

-

Lihl, C., et al. (2023). Dual C–Br Isotope Fractionation Indicates Distinct Reductive Dehalogenation Mechanisms of 1,2-Dibromoethane in Dehalococcoides- and Dehalogenimonas-Containing Cultures. Environmental Science & Technology. Available at: [Link]

-

Taylor, A. M., et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Aggarwal, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Drug Development and Industrial Pharmacy. Available at: [Link]

-

Lipinski, C. A. (2006). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

- 1. 6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Bromo-2H-chromen-2-one | 19063-55-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. Coumarin | C9H6O2 | CID 323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Buy 3-Acetyl-6-bromocoumarin | 2199-93-1 [smolecule.com]

- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ziath.com [ziath.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromochromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-bromochromen-2-one derivatives, a class of compounds holding significant interest in medicinal chemistry. We delve into the primary synthetic methodologies, offering a detailed, step-by-step examination of the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The narrative emphasizes the causality behind experimental choices, providing a robust framework for practical application. Furthermore, this guide outlines the essential characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, complete with illustrative data and interpretation guidance. The content is structured to empower researchers with the foundational knowledge and practical insights necessary for the successful synthesis and validation of these promising therapeutic agents.

Introduction: The Significance of this compound Derivatives

Coumarins, a class of benzopyrone compounds, are ubiquitous in nature and form the structural core of numerous molecules with diverse and potent biological activities.[1] Their derivatives have garnered considerable attention from medicinal and organic chemists due to their wide-ranging pharmacological properties, which include antitumor, anti-inflammatory, anticoagulant, and antimicrobial activities.[2][3] The introduction of a bromine atom at the 6-position of the coumarin scaffold can significantly modulate the molecule's electronic properties and biological activity, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[4] This guide will explore the key synthetic routes to these derivatives and the analytical methods crucial for their structural elucidation.

Synthetic Methodologies: A Practical Approach

The synthesis of the coumarin core can be achieved through several established name reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pechmann Condensation

The Pechmann condensation is a widely employed method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester under acidic conditions.[5] This one-pot reaction is valued for its simplicity and generally good yields.

Causality of Experimental Choices:

-

Starting Materials: For the synthesis of this compound derivatives, a common starting phenol is 4-bromophenol. The choice of the β-keto ester (e.g., ethyl acetoacetate) will determine the substituent at the 4-position of the coumarin ring.

-

Acid Catalyst: Strong acids such as sulfuric acid, methanesulfonic acid, or Lewis acids like aluminum chloride are typically used.[6] The acid catalyzes both the initial transesterification between the phenol and the β-keto ester and the subsequent intramolecular cyclization.[5] The strength and concentration of the acid can significantly impact the reaction rate and yield.

-

Reaction Conditions: The reaction is often performed under solvent-free conditions at elevated temperatures to drive the reaction to completion. The use of heterogeneous acid catalysts is also an attractive, greener alternative, simplifying product work-up and catalyst recycling.

Experimental Protocol: Synthesis of 4-methyl-6-bromochromen-2-one

-

In a round-bottom flask, combine 4-bromophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Slowly add concentrated sulfuric acid (2-3 equivalents) to the mixture with constant stirring. An exothermic reaction will be observed.

-

Heat the reaction mixture at 100-130°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then with a cold 10% sodium carbonate solution.

-

The crude product is recrystallized from ethanol to afford pure 4-methyl-6-bromochromen-2-one.

Workflow Diagram:

Caption: Workflow for the Pechmann condensation.

Knoevenagel Condensation

The Knoevenagel condensation provides a versatile route to coumarins, particularly for derivatives with a substituent at the 3-position. The reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.

Causality of Experimental Choices:

-

Starting Materials: 5-Bromosalicylaldehyde is the key starting material for 6-bromocoumarin derivatives. The active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) will dictate the substituent at the C3 position.[7]

-

Base Catalyst: Weak bases like piperidine or L-proline are commonly used to generate the enolate from the active methylene compound without promoting unwanted side reactions.[8]

-

Reaction Conditions: The reaction can be performed in various solvents, with greener approaches utilizing solvent-free conditions or microwave irradiation to accelerate the reaction.[9]

Experimental Protocol: Synthesis of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid

-

Combine 5-bromosalicylaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a suitable solvent such as pyridine.

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure product.[10]

Workflow Diagram:

Caption: Knoevenagel condensation workflow.

Perkin Reaction

The Perkin reaction is another classical method for synthesizing coumarins, involving the condensation of a salicylaldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[11][12]

Causality of Experimental Choices:

-

Starting Materials: Similar to the Knoevenagel condensation, 5-bromosalicylaldehyde is the required starting aldehyde. Acetic anhydride is commonly used, leading to an unsubstituted coumarin at the 3- and 4-positions.[13]

-

Base: The alkali salt of the acid, such as sodium acetate, acts as the base catalyst.[14]

-

Reaction Conditions: The reaction typically requires high temperatures (up to 200°C) to proceed.[14]

Experimental Protocol: Synthesis of this compound

-

A mixture of 5-bromosalicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) is heated at 180°C for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the hot reaction mixture is poured into water.

-

The resulting solid is filtered, washed with water, and then boiled with a sodium bicarbonate solution to remove any acidic impurities.

-

The crude product is then recrystallized from ethanol.

Characterization of this compound Derivatives

The unambiguous identification and structural confirmation of the synthesized this compound derivatives are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. Characteristic chemical shifts for coumarin protons are observed. For instance, the proton at C4 typically appears as a singlet in the aromatic region if unsubstituted.[15]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring shows a characteristic downfield signal.[16]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the lactone carbonyl group is a key diagnostic peak.[17] Aromatic C=C stretching vibrations are also observed.[15]

Mass Spectrometry (MS):

-

MS provides the molecular weight of the compound and information about its fragmentation pattern.[18] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[15] The presence of bromine is indicated by the characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

| Technique | Characteristic Data for this compound Derivatives |

| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts are influenced by substituents. |

| ¹³C NMR (DMSO-d₆) | Lactone carbonyl (C=O) around δ 160 ppm. Aromatic carbons in the range of δ 110-155 ppm. |

| IR (KBr) | Strong C=O stretching vibration of the lactone at ~1700-1740 cm⁻¹. Aromatic C=C stretching at ~1600 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M+) and a prominent M+2 peak due to the bromine isotope. |

Table 1: Typical Spectroscopic Data for this compound Derivatives.[15][16][19][20]

Crystallographic Characterization

X-ray Crystallography:

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[21][22] This technique is invaluable for unambiguously determining the stereochemistry and conformation of the molecule.

Applications in Drug Development

This compound derivatives have emerged as a promising scaffold in drug discovery due to their diverse biological activities. They have been investigated for their potential as:

-

Anticancer Agents: Many coumarin derivatives exhibit cytotoxic activity against various cancer cell lines.[2][19] The bromo-substituent can enhance this activity.

-

Antimicrobial Agents: These compounds have shown efficacy against a range of bacteria and fungi.[23]

-

Enzyme Inhibitors: Certain derivatives act as inhibitors of enzymes like carbonic anhydrase and phosphodiesterase.[4]

The versatile synthetic routes and the amenability of the coumarin core to further functionalization make this compound a valuable platform for the development of new therapeutic agents.[24]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of this compound derivatives. By understanding the nuances of the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, researchers can efficiently synthesize a variety of these compounds. The outlined characterization techniques are essential for ensuring the structural integrity of the synthesized molecules. The significant therapeutic potential of these derivatives underscores the importance of continued research and development in this area.

References

-

Johnson, J. R. The Perkin Reaction and Related Reactions. Organic Reactions. 1942. Available from: [Link]

-

Al-Ostath, A. et al. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules. 2015, 20(12), 21826-21839. Available from: [Link]

-

Kumar, S. A Concise Introduction of Perkin Reaction. Chemical Sciences Journal. 2018, 9(2). Available from: [Link]

-

Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]

- Britton, E. C., & Livak, J. E. Preparation of coumarin. U.S. Patent 3,631,067. 1971.

-

Talukdar, S. et al. Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction. Proceedings. 2018, 2(1), 10. Available from: [Link]

-

Chem Help ASAP. Knoevenagel condensation to make a coumarin - laboratory experiment. YouTube. 2023. Available from: [Link]

-

ChemBK. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]

-

Nalli, T. Coumarin Synthesis: Knoevenagel Condensation Lab Experiment. Studylib.net. Available from: [Link]...

-

Al-Ostath, A. et al. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. ResearchGate. 2015. Available from: [Link]

-

ResearchGate. Mechanism for the synthesis of coumarins via Knoevenagel condensation. Available from: [Link]

-

Villemin, D. et al. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. 2001, 6(10), 831-843. Available from: [Link]

-

Wikipedia. Pechmann condensation. Available from: [Link]

-

ChemSynthesis. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]

-

Loarueng, C. et al. Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. Arkivoc. 2019, 2019(6), 116-127. Available from: [Link]

-

Pop, R. et al. Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences. 2023, 24(5), 4991. Available from: [Link]

-

Gaikwad, S. B. et al. Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. Journal of Porous Materials. 2013, 20(5), 1033-1039. Available from: [Link]

-

Avdović, E. H. et al. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. 2017, 82(10), 1085-1095. Available from: [Link]

-

Dekic, V. S. et al. SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. Chemistry & Chemical Technology. 2014, 8(3), 275-279. Available from: [Link]

-

Chemical Synthesis Database. 6-bromo-2H-chromen-2-one. Available from: [Link]

-

Kostova, I. et al. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules. 2022, 27(19), 6296. Available from: [Link]

-

Li, Y. et al. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules. 2018, 23(1), 161. Available from: [Link]

-

Patil, S. B. et al. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. 2019, 4(4), 6936-6945. Available from: [Link]

-

Borges, F. et al. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Journal of the Brazilian Chemical Society. 2005, 16(4), 732-736. Available from: [Link]

-

IJSART. Coumarin Synthesis Via The Pechmann Reaction. 2023. Available from: [Link]

-

ResearchGate. Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G*) is shown here. Available from: [Link]

-

Al-Ostath, A. et al. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. MDPI. 2015. Available from: [Link]

-

Organic Chemistry Portal. Pechmann Condensation. Available from: [Link]

-

PubChem. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid. Available from: [Link]

-

Sharma, S. et al. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. Journal of Pharmaceutical Research International. 2022, 34(46A), 1-20. Available from: [Link]

-

Shtukenberg, A. G. et al. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science. 2017, 8(7), 4926-4937. Available from: [Link]

-

Semantics Scholar. Some Important Coumarin Derivatives and Their Pharmacological Activities. Available from: [Link]

-

PubChem. 6-Bromochroman-2-one. Available from: [Link]

-

PubChem. 6-Bromo-2H-chromen-2-one. Available from: [Link]

-

ResearchGate. X-ray crystal structure of 2a. Available from: [Link]

-

G. S. S. R. K. Sridhar, et al. Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances. 2015, 5, 46863-46880. Available from: [Link]

-

Frontiers. Syntheses, reactivity, and biological applications of coumarins. Available from: [Link]

-

ResearchGate. Synthesis of 3-bromocoumarin (6a, b). Reagent and reaction conditions. Available from: [Link]

-

Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. 2022. Available from: [Link]

-

ResearchGate. 3-Acetyl-6-bromocoumarin. Available from: [Link]

-

ResearchGate. X-ray structure and numbering scheme of compound 4a. Available from: [Link]

Sources

- 1. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]

- 4. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. studylib.net [studylib.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 10. chembk.com [chembk.com]

- 11. organicreactions.org [organicreactions.org]

- 12. longdom.org [longdom.org]

- 13. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 14. US3631067A - Preparation of coumarin - Google Patents [patents.google.com]

- 15. platon.pr.ac.rs [platon.pr.ac.rs]

- 16. mdpi.com [mdpi.com]

- 17. aseestant.ceon.rs [aseestant.ceon.rs]

- 18. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]

- 21. Powder diffraction and crystal structure prediction identify four new coumarin polymorphs - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Antiproliferative Potential of Coumarin Derivatives

Introduction

Coumarins represent a significant class of naturally occurring and synthetic benzopyrone compounds, characterized by a 2H-1-benzopyran-2-one skeleton.[1] Found widely in plants, these compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticoagulant activities.[2][3] Of particular importance is their demonstrated potential as anticancer agents.[1][2] This guide provides a comprehensive technical overview of the antiproliferative properties of coumarin derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. The content is tailored for researchers, scientists, and drug development professionals in the field of oncology.

I. Mechanisms of Antiproliferative Action

Coumarin derivatives exert their anticancer effects through a variety of complex and interconnected mechanisms.[4] Their ability to modulate multiple signaling pathways underscores their potential as versatile therapeutic agents.[4][5]

A. Induction of Apoptosis

A primary mechanism by which coumarins inhibit cancer cell growth is through the induction of apoptosis, or programmed cell death.[1][5] This is a critical process for eliminating malignant cells while minimizing damage to surrounding healthy tissues.[6] Coumarin derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

Key molecular events in coumarin-induced apoptosis include:

-

Caspase Activation: Many coumarin derivatives have been shown to activate caspase cascades, particularly caspase-3 and caspase-9.[5][7] These enzymes are central to the execution phase of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Coumarins can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4] An increased Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of cytochrome c, a key step in the intrinsic apoptotic pathway.

-

DNA Damage: Some coumarin derivatives can induce DNA damage, leading to the activation of tumor suppressor proteins like p53, which in turn can trigger apoptosis.[8][9]

B. Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Coumarin derivatives can interfere with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cells from dividing.[1]

Commonly observed effects include:

-

G1 Phase Arrest: Some coumarins can inhibit the activity of cyclin-dependent kinases (CDKs) that are crucial for the G1/S transition, thereby halting cell cycle progression in the G1 phase.[1]

-

G2/M Phase Arrest: Other derivatives have been shown to induce arrest in the G2/M phase, often through the disruption of microtubule dynamics.[1][10]

C. Inhibition of Key Signaling Pathways

Cancer cells often exhibit aberrant activity in pro-survival signaling pathways. Coumarins have been found to inhibit several of these critical pathways.[1][4]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Several coumarin derivatives have been shown to suppress this pathway, leading to antiproliferative effects.[1][4][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Certain coumarins can inhibit key components of this pathway, such as ERK1/2.[1]

D. Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Coumarins can inhibit this process through various mechanisms.[5][11]

-

VEGF/VEGFR Inhibition: Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis. Some coumarin derivatives can downregulate VEGF expression or inhibit VEGFR-2 activity, thereby suppressing new blood vessel formation.[4][5][11]

-

MMP Inhibition: Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. Certain coumarins have been shown to inhibit MMP activity.[1]

E. Other Mechanisms

-

Tubulin Polymerization Inhibition: Some coumarin derivatives can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[4][7]

-

Kinase Inhibition: Coumarins can act as inhibitors of various protein kinases that are critical for cancer cell signaling and proliferation.[12][13]

-

Inhibition of Multidrug Resistance (MDR): Certain coumarin derivatives can inhibit the function of efflux pumps like P-glycoprotein (P-gp), which are responsible for multidrug resistance in cancer cells. This can enhance the efficacy of co-administered chemotherapeutic agents.[4][5][7]

II. Structure-Activity Relationships (SAR)

The antiproliferative activity of coumarin derivatives is highly dependent on their chemical structure. Modifications to the coumarin scaffold can significantly impact their potency and selectivity.[2][14]

A. Importance of Substituents

The position and nature of substituents on the coumarin ring play a crucial role in determining their biological activity.

-

Hydroxyl Groups: The presence of hydroxyl groups, particularly at the C-7 position, is often associated with enhanced antiproliferative activity.

-

Prenyloxy and Geranyloxy Groups: The introduction of these lipophilic groups can increase the cytotoxicity of coumarin derivatives.

-

Halogens: The incorporation of halogen atoms, such as bromine or iodine, can also enhance antiproliferative effects.[10]

-

Heterocyclic Moieties: Hybrid molecules combining the coumarin scaffold with other heterocyclic rings (e.g., thiazole, imidazole, triazole) have shown promising anticancer activity.[14][15] This molecular hybridization strategy can lead to compounds with improved potency and selectivity.[14][15]

B. Tabular Summary of SAR

| Derivative Class | Key Structural Features | Target/Mechanism | Representative IC50 Values | Cancer Cell Lines |

| Coumarin-Thiazole Hybrids | Thiazole ring linked to the coumarin scaffold | Varies; often potent cytotoxicity | 0.16 µM - 0.31 µM | MDA-MB-231, A549, K562, HeLa[15] |

| Coumarin-Artemisinin Hybrids | Endoperoxide 1,2,4-trioxane ring from artemisinin | Oxidative stress | 3.05 µM - 5.82 µM | HepG2, Hep3B, A2780, OVCAR-3[15] |

| 3-(Coumarin-3-yl)-acrolein Derivatives | Acrolein moiety at C-3 | Varies | Lower than 5-FU | A549, Hela, MCF-7[16] |

| Halogenated Coumarins | Bromine or Iodine at C-6 and C-8 | Induction of apoptosis and ROS | 44 µM - 90 µM | TPC-1, K-1[10] |

III. Experimental Evaluation of Antiproliferative Potential

A systematic approach is required to evaluate the antiproliferative potential of novel coumarin derivatives. This involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity.

A. In Vitro Antiproliferative Assays

These assays are the first step in screening new compounds and determining their potency.[17]

1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the coumarin derivative for 24, 48, or 72 hours.[20]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

B. Apoptosis Assays

These assays are used to determine if the observed cytotoxicity is due to the induction of apoptosis.[6][21]

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Protocol:

-

Treat cells with the coumarin derivative at its IC50 concentration for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

2. Caspase Activity Assays

These assays measure the activity of key executioner caspases, such as caspase-3 and -7.

Protocol:

-

Lyse the treated cells to release cellular proteins.

-

Add a luminogenic or fluorogenic caspase substrate to the cell lysate.

-

Incubate the reaction at room temperature.

-

Measure the luminescence or fluorescence signal, which is proportional to the caspase activity.

C. Cell Cycle Analysis

Flow cytometry with DNA staining is the standard method for analyzing the cell cycle distribution of a cell population.[23][24]

Protocol:

-

Treat cells with the coumarin derivative for a specified time.

-

Harvest and fix the cells in cold 70% ethanol.[25]

-

Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[24][25]

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26][27]

D. Target-Based Assays

These assays are used to investigate the specific molecular targets of the coumarin derivatives.

1. Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[28][29]

Protocol:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a 96-well plate.[28][30]

-

Add the test compound or control to the appropriate wells.[28]

-

Initiate polymerization by incubating the plate at 37°C.[28]

-

Monitor the increase in fluorescence over time using a microplate reader.[28][31]

2. Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.[12][13]

Protocol:

-

Incubate the purified kinase with the test compound and a suitable substrate in the presence of ATP.[32][33]

-

After the reaction, quantify the amount of phosphorylated substrate or the amount of ADP produced.[32]

-

Various detection methods can be used, including radiometric, fluorescence-based, or luminescence-based assays.[12][34]

IV. Signaling Pathway and Workflow Diagrams

Caption: Key mechanisms of coumarin-induced antiproliferative effects.

Caption: Experimental workflow for evaluating coumarin derivatives.

V. Challenges and Future Perspectives

Despite the promising preclinical data, the translation of coumarin derivatives into clinical practice faces several challenges. Many natural coumarins suffer from low solubility and bioavailability, which can limit their therapeutic efficacy.[1] Furthermore, ensuring selectivity for cancer cells over normal cells is crucial to minimize off-target toxicity.[5]

Future research should focus on:

-

Rational Drug Design: Utilizing computational modeling and medicinal chemistry approaches to design novel coumarin derivatives with improved pharmacokinetic properties and target specificity.

-

Nanodelivery Systems: Encapsulating coumarin derivatives in nanoparticles or liposomes to enhance their solubility, stability, and tumor-targeting capabilities.[1]

-

Combination Therapies: Investigating the synergistic effects of coumarin derivatives with existing chemotherapeutic agents or targeted therapies to overcome drug resistance and improve treatment outcomes.[1][5]

-

Clinical Trials: Conducting well-designed clinical trials to evaluate the safety and efficacy of the most promising coumarin candidates in cancer patients.

Conclusion

Coumarin derivatives represent a versatile and promising class of compounds with significant antiproliferative potential. Their ability to modulate multiple key pathways involved in cancer cell proliferation, survival, and metastasis makes them attractive candidates for the development of novel anticancer drugs. A thorough understanding of their mechanisms of action and structure-activity relationships, coupled with rigorous experimental evaluation, is essential for advancing these compounds from the laboratory to the clinic. The continued exploration of this fascinating class of molecules holds great promise for the future of cancer therapy.

References

-

Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). MDPI. Retrieved from [Link]

-

A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers in Pharmacology. Retrieved from [Link]

-

Apoptosis-based drug screening and detection of selective toxicity to cancer cells. (n.d.). PubMed. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Anticancer mechanism of coumarin-based derivatives. (2024). PubMed. Retrieved from [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (n.d.). PubMed Central. Retrieved from [Link]

-

Latest Developments in Coumarin-Based Anticancer Agents: Mechanism of Action and Structure-Activity Relationship Studies. (n.d.). ResearchGate. Retrieved from [Link]

-

Apoptosis assays for quantifying the bioactivity of anticancer drug products. (n.d.). PubMed. Retrieved from [Link]

-

Anticancer activities of coumarins and their structure–activity relationships. (2025). ResearchGate. Retrieved from [Link]

-

Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). QxMD. Retrieved from [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Protocol of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody. Retrieved from [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

-

Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

-

Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. (n.d.). PubMed. Retrieved from [Link]

-

What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? (2014). ResearchGate. Retrieved from [Link]

-

Flow Cytometry Protocols. (n.d.). Bio-Rad. Retrieved from [Link]

-

Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. (2025). LinkedIn. Retrieved from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and in-vitro anti-proliferative with antimicrobial activity of new coumarin containing heterocycles hybrids. (2023). ResearchGate. Retrieved from [Link]

-

Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Coumarin Derivatives as Anti-inflammatory and Anticancer Agents. (2017). Bentham Science. Retrieved from [Link]

-

Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

Antiproliferative activity of the newly synthesized compounds against... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antiproliferative Activity of New Coumarin-Based Benzopyranone Derivatives Against Human Tumor Cell Lines. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]

-

In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. (2023). MDPI. Retrieved from [Link]

-

Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine. (n.d.). MDPI. Retrieved from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

-

How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]

Sources

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]

- 7. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 16. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis and in vitro antiproliferative activity of novel 1-benzhydrylpiperazine derivatives against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 26. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. maxanim.com [maxanim.com]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. bellbrooklabs.com [bellbrooklabs.com]

- 34. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

The Ascendant Role of Bromination in Augmenting the Antibacterial Efficacy of Coumarins: A Technical Guide for Drug Discovery Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. Coumarins, a class of benzopyrone-containing heterocyclic compounds, have long been recognized for their diverse pharmacological properties. This technical guide delves into a critical aspect of their development as antibacterial agents: the strategic incorporation of bromine atoms onto the coumarin framework. We will explore the nuanced effects of bromination on antibacterial potency, elucidate the primary mechanism of action, provide a detailed experimental protocol for assessing antibacterial efficacy, and present a consolidated overview of structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial therapeutics.

Introduction: The Coumarin Scaffold as a Privileged Structure in Antimicrobial Research

Coumarins are a prominent class of naturally occurring and synthetic heterocyclic compounds characterized by a benzene ring fused to an α-pyrone ring.[1][2] Their inherent biological activities are vast, spanning anticoagulant, anticancer, anti-inflammatory, and, notably, antimicrobial properties.[2] The coumarin nucleus serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes coumarins an attractive starting point for the design and synthesis of novel therapeutic agents.[2]

The antibacterial potential of coumarins is attributed to their ability to interfere with essential bacterial processes. A key mechanism involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[3] By binding to the B subunit of DNA gyrase, coumarins can block its ATPase activity, leading to the inhibition of DNA supercoiling and ultimately, bacterial cell death.[3]

The Impact of Bromination: Enhancing Antibacterial Potency

The addition of halogen atoms, particularly bromine, to the coumarin scaffold has been repeatedly shown to significantly enhance antibacterial activity.[4] This enhancement is not merely a general effect but is highly dependent on the position and number of bromine substituents. The introduction of a bromine atom can modulate the electronic and lipophilic properties of the coumarin molecule, which in turn influences its ability to penetrate bacterial cell membranes and interact with its molecular target.[4]

Structure-Activity Relationships (SAR)

The precise placement of bromine on the coumarin ring is critical for maximizing antibacterial efficacy. While a comprehensive SAR is an ongoing area of research, several key trends have emerged from the available data:

-

Position 3: Bromination at the C3 position of the coumarin ring has been a focal point of many studies. 3-bromoacetylcoumarins, for instance, serve as versatile intermediates for the synthesis of various heterocyclic derivatives with potent antimicrobial activities.[5]

-

Position 6: The presence of a bromine atom at the C6 position has been associated with broad-spectrum antibacterial potential.[4]

-

Lipophilicity: The introduction of bromine generally increases the lipophilicity of the coumarin derivative. This can enhance the molecule's ability to traverse the lipid-rich bacterial cell membrane, thereby increasing its intracellular concentration and interaction with DNA gyrase.[4]

Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary antibacterial mechanism of many coumarin derivatives, including brominated analogs, is the inhibition of bacterial DNA gyrase.[3] This enzyme is essential for maintaining the topological state of DNA during replication, transcription, and repair.

Caption: Proposed mechanism of action of brominated coumarins.

As depicted in the diagram above, the brominated coumarin penetrates the bacterial cell membrane and binds to the GyrB subunit of DNA gyrase. This binding event allosterically inhibits the ATPase activity of the enzyme, preventing the energy-dependent negative supercoiling of DNA. The disruption of this crucial process leads to the accumulation of DNA damage and ultimately results in bacterial cell death.

Quantitative Assessment of Antibacterial Efficacy

To rigorously evaluate the antibacterial potential of novel brominated coumarins, standardized in vitro assays are essential. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are two key parameters determined through these assays.

Data Summary: MIC of Brominated Coumarin Derivatives

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for a selection of brominated coumarin derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| CMRN3 | 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus | 0.75 mg/mL | [6] |

| Bacillus coagulans | 0.75 mg/mL | [6] | ||

| Streptococcus faecalis | 0.75 mg/mL | [6] | ||

| CMRN4 | 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one | Escherichia coli | 1.5 mg/mL | [6] |

| Staphylococcus aureus | 1.5 mg/mL | [6] | ||